molecular formula C8H17NO B1217078 Octanamide CAS No. 629-01-6

Octanamide

Cat. No.: B1217078
CAS No.: 629-01-6
M. Wt: 143.23 g/mol
InChI Key: LTHCSWBWNVGEFE-UHFFFAOYSA-N
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Description

Octanamide is a fatty amide resulting from the formal condensation of octanoic acid with ammonia. It is a primary carboxamide and a primary fatty amide. It derives from an octanoic acid.

Scientific Research Applications

1. Bilayer Network Formation

Octanamide derivatives, such as N-{2-[bis(2-octanoylaminoethyl)amino]ethyl}this compound, have been identified for their ability to form elegantly architected bilayer hydrogen-bonded structures. These structures consist of ladder-like cascades of the amide, with lipophilic tails pointing inward and polar quaternary ammonium heads lining channels filled with nitrate ions. This novel structural determination provides insights into complex molecular architectures and potential applications in materials science (Danby et al., 2000).

2. Phase Change Materials for Energy Storage

Binary eutectic mixtures of stearic acid-n-octanamide have been investigated as phase change materials for low-temperature solar heat energy storage. Their thermal properties and thermal reliability make them suitable for energy storage applications, with high latent heat of fusion and melting temperature. This research shows the potential of this compound in renewable energy technologies (Ma et al., 2017).

3. Aggregation Behavior in Thorium Extraction

Studies on the aggregation behavior of N,N-dihexyl this compound (DHOA) during thorium extraction have demonstrated its utility in the nuclear industry. Dynamic light scattering (DLS) studies revealed that DHOA exhibits a significant increase in aggregate sizes with increasing concentration of thorium, indicating its effectiveness in thorium extraction processes (Kumari & Pathak, 2014).

4. Luminescent Properties in White Light Emission

This compound derivatives like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide have been studied for their luminescent properties. These compounds exhibit varied emission regions, making them suitable for white-light emission applications in devices like light-emitting diodes (LEDs) (Lu et al., 2017).

5. Enzymatic Synthesis of Carboxylic Amides

Enzymatic procedures have been optimized for converting carboxylic acids to amides, including this compound. This method involves in situ formation of the ester and subsequent ammoniolysis, highlighting the potential of this compound in chemical synthesis and industrial applications (Zoete et al., 1996).

Safety and Hazards

Octanamide may cause skin and eye irritation . In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

Octanamide plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is involved in enzyme-catalyzed reactions where it acts as a substrate for amidases and other hydrolases. These enzymes catalyze the hydrolysis of this compound to octanoic acid and ammonia. Additionally, this compound can interact with proteins involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids. It also impacts cell signaling pathways related to energy homeostasis and inflammation. In certain cell types, this compound has been observed to alter mitochondrial function, affecting cellular energy production and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain hydrolases, preventing the breakdown of fatty acids. It also interacts with transcription factors, influencing gene expression related to lipid metabolism and energy homeostasis. These interactions result in changes in cellular processes, such as fatty acid synthesis, degradation, and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly under acidic or basic conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to this compound can lead to increased oxidative stress and changes in mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal impact on cellular function and overall health. At higher doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level leads to significant changes in cellular metabolism and gene expression. High doses of this compound can also result in adverse effects, such as increased oxidative stress and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as amidases and hydrolases, which catalyze its hydrolysis to octanoic acid and ammonia. This compound also affects metabolic flux, influencing the levels of various metabolites involved in fatty acid synthesis and degradation. Additionally, this compound can interact with cofactors such as coenzyme A, playing a role in the activation and transport of fatty acids within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to lipid transport proteins, facilitating its movement across cell membranes and within cellular compartments. This compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its availability and activity within different tissues .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it influences lipid metabolism and energy production. This compound can also be directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications help regulate its activity and ensure its proper function within the cell .

Properties

IUPAC Name

octanamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHCSWBWNVGEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060862
Record name Octanamide
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Molecular Weight

143.23 g/mol
Source PubChem
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CAS No.

629-01-6
Record name Octanamide
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Record name Octanamide
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Record name Octanamide
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Record name Octanamide
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Record name Octanamide
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Record name Octanamide
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Synthesis routes and methods

Procedure details

135.03 g of Dimethyl Amine solution is charged at room temperature and cooled to 10±2° C., then Octanoyl Chloride obtained in EXAMPLE 4 is charged at 8 to 12° C. over a period of 2 hours, and the reaction mixture is stirred at 10 to 15° C. for 30 minutes and then stirred at room temperature for 1 hour and the upper organic layer is separated from lower aqueous layer and 29.80 g of Sodium Chloride (20% solution) is added to the organic layer. This organic layer is washed and 9.94 g of Sodium Sulphate is added to the organic layer to take up water, and the mixture is filtered to obtain crude Octanamide.
Quantity
135.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Octanamide?

A1: this compound has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. For instance, one study utilized 1H-NMR, 13C-NMR, IR, and MS spectra to confirm the structure of this compound and its synthesized analogues. []

Q3: Has this compound been investigated for its performance under specific conditions?

A4: Yes, researchers have studied the solubility of novel CO2-soluble pyridine derivatives containing this compound in supercritical carbon dioxide (Sc-CO2) at varying temperatures and pressures. [] Additionally, studies have examined the interfacial tension of this compound solutions in n-dodecane against water and nitric acid. []

Q4: What influences the stability of this compound in solution?

A5: Research indicates that the biotransformation of this compound to its corresponding homologous acid, octanoic acid, is a key factor affecting its stability and pharmacological activity. []

Q5: Does this compound possess any catalytic properties?

A6: While not a catalyst itself, N,N-Dimethyl this compound has been successfully employed as a 'catalytic' cosolvent in a biphasic continuous-flow system for efficient C-N cross-coupling reactions, leading to the synthesis of various biarylamines and even the API of Gleevec (Imatinib) without requiring solvent switches. []

Q6: How do structural modifications of this compound impact its biological activity?

A7: Studies investigating a series of short fatty acid amides, including this compound, revealed that the position of substituents on the aliphatic side chain significantly influences their biotransformation to homologous acids and, consequently, their anticonvulsant activity. For example, diisopropylacetamide and valnoctamide, with a substituted beta position, did not metabolize to their respective acids and exhibited different activity profiles compared to this compound. []

Q7: Are there other examples of structure-activity relationships in this compound derivatives?

A8: Yes, research on Oleoylethanolamide (OEA) analogues, which share structural similarities with this compound, demonstrated that modifications to the OEA structure resulted in varying affinities for PPARα, a molecular target for treating metabolic diseases, inflammation, and cancer. []

Q8: What strategies are employed to enhance the stability or solubility of this compound-related compounds?

A9: The use of phase modifiers plays a crucial role in preventing third-phase formation during the extraction of uranium and thorium with N,N-dialkyl aliphatic amides, including those containing this compound. Researchers have investigated various phase modifiers like di(n-hexyl)this compound (DHOA), isodecanol, and n-decanol to improve the solubility and stability of these extractants in organic phases. [, , ]

Q9: What is known about the metabolic fate of this compound in vivo?

A10: Studies on short fatty acid amides showed that this compound is rapidly metabolized to its corresponding acid, octanoic acid, after intravenous administration. This rapid metabolism resulted in undetectable plasma levels of this compound and contributed to its low anticonvulsant activity compared to other amides with slower metabolism. []

Q10: What analytical techniques are used to study this compound and its derivatives?

A10: Researchers employ various techniques, including:

  • Chromatographic methods: Reverse-phase high-performance liquid chromatography (HPLC) is used for the quantification of this compound derivatives in pharmaceutical formulations. []
  • Mass spectrometry: Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-ToF-MS) helps identify and characterize organic phase species formed during the extraction of thorium using this compound-based extractants. []
  • Spectroscopic methods: 1H-NMR, 13C-NMR, IR, and MS are valuable for structural confirmation. []

Q11: What is the environmental impact of using this compound-based compounds?

A12: One of the advantages of N,N-dialkyl aliphatic amides, including this compound derivatives, is their potential for eco-friendly applications. They exhibit complete incinerability, aligning with the CHON principle, and their degradation products are primarily carboxylic acids and secondary amines, which have minimal impact on the separation of uranium and plutonium from fission products. []

Q12: Are there any alternatives to this compound-based compounds in their respective applications?

A12: While this compound derivatives offer advantages in specific applications, researchers continuously explore alternatives:

  • Other extractants: Researchers are investigating other diglycolamide extractants, such as TODGA and T2EHDGA, as potential alternatives to this compound derivatives for actinide partitioning from high-level waste. [, , ]

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